Mal-amido-PEG12-TFP ester
Overview
Description
Mal-amido-PEG12-TFP ester is a polyethylene glycol (PEG) linker containing a maleimide and tetrafluorophenyl (TFP) ester end group. The maleimide group is reactive with thiols between pH 6.5 and 7.5, while the TFP ester can react with primary amine groups and is less susceptible to hydrolysis compared to NHS ester . The hydrophilic PEG chains increase the water solubility of compounds in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-amido-PEG12-TFP ester is synthesized by linking a maleimide group to one end of a PEG chain and a TFP ester to the other end. The maleimide group is introduced through a reaction with maleic anhydride, while the TFP ester is formed by reacting tetrafluorophenol with a carboxylic acid derivative. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to ensure the stability of the functional groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the synthesis of PEG chains, functionalization with maleimide and TFP ester groups, and purification through techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG12-TFP ester undergoes several types of reactions, including:
Michael Addition: The maleimide group reacts with thiols to form stable thioether bonds.
Nucleophilic Substitution: The TFP ester reacts with primary amines to form amide bonds.
Common Reagents and Conditions
Michael Addition: Typically conducted in aqueous media at pH 6.5-7.5.
Nucleophilic Substitution: Can be carried out in both aqueous and organic solvents, with optimal pH range of 7.5-8.0.
Major Products Formed
Thioether Bonds: Formed from the reaction of maleimide with thiols.
Amide Bonds: Formed from the reaction of TFP ester with primary amines.
Scientific Research Applications
Mal-amido-PEG12-TFP ester has a wide range of applications in scientific research:
Mechanism of Action
Mal-amido-PEG12-TFP ester exerts its effects through the formation of stable bonds between its functional groups and target molecules. The maleimide group reacts with thiols via Michael addition, while the TFP ester forms amide bonds with primary amines through nucleophilic substitution . These reactions enable the compound to act as a versatile linker in various applications, facilitating the conjugation of different molecules and enhancing their properties .
Comparison with Similar Compounds
Similar Compounds
MAL-dPEG12-TFP ester: A similar PEG linker with discrete chain lengths and similar functional groups.
Azido-dPEG12-TFP ester: Contains an azido group instead of a maleimide group, used for click chemistry reactions.
Uniqueness
Mal-amido-PEG12-TFP ester is unique due to its combination of maleimide and TFP ester groups, which provide specific reactivity with thiols and amines, respectively. This dual functionality, along with the hydrophilic PEG chain, makes it highly versatile and suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H60F4N2O17/c41-32-31-33(42)39(44)40(38(32)43)63-37(50)4-7-51-9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-52-8-5-45-34(47)3-6-46-35(48)1-2-36(46)49/h1-2,31H,3-30H2,(H,45,47) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRMHYMPAXBKTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60F4N2O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
916.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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